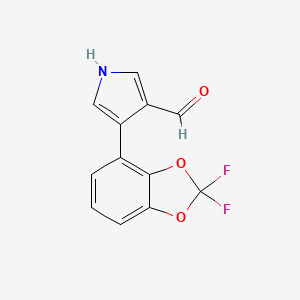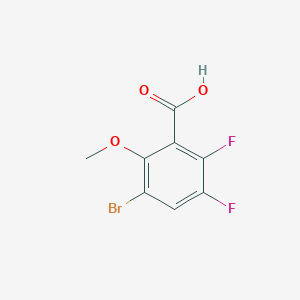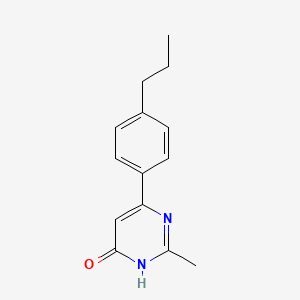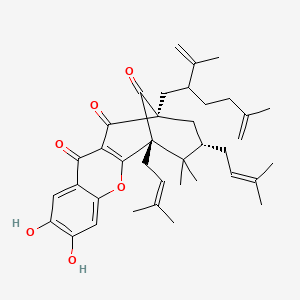
Nujiangefolin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nujiangefolin A is a natural compound belonging to the class of polycyclic polyprenylated acylphloroglucinols. It is derived from the Garcinia species, particularly Garcinia nujiangensis. This compound has garnered attention due to its potential therapeutic properties, especially in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nujiangefolin A involves several steps, starting from the extraction of the natural product from Garcinia nujiangensis. The extraction process typically uses solvents like acetone or ethanol. The isolated compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction from plant sources, followed by purification and crystallization. Advances in biotechnological methods may pave the way for more efficient production in the future.
Análisis De Reacciones Químicas
Types of Reactions
Nujiangefolin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
Nujiangefolin A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polycyclic polyprenylated acylphloroglucinols.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anticancer properties, particularly in reducing cancer cell proliferation and inducing apoptosis.
Mecanismo De Acción
Nujiangefolin A exerts its effects primarily through the regulation of autophagy and apoptosis. It interacts with specific molecular targets, such as the chaperone protein HSPA8, to induce autophagosome accumulation and promote cell death in cancer cells. This mechanism is crucial for its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Oblongifolin C: Another polycyclic polyprenylated acylphloroglucinol with anticancer properties.
Guttiferone K: Similar in structure but differs in the nature of the C-6 side chain.
Uniqueness
Nujiangefolin A is unique due to its specific molecular structure and the pathways it targets. Unlike other similar compounds, it has shown selective activity against certain cancer cell lines, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C38H48O6 |
|---|---|
Peso molecular |
600.8 g/mol |
Nombre IUPAC |
(1R,13R,15S)-6,7-dihydroxy-16,16-dimethyl-1,15-bis(3-methylbut-2-enyl)-13-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)-3-oxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),4,6,8-tetraene-10,12,17-trione |
InChI |
InChI=1S/C38H48O6/c1-21(2)11-13-25(24(7)8)19-37-20-26(14-12-22(3)4)36(9,10)38(35(37)43,16-15-23(5)6)34-31(33(37)42)32(41)27-17-28(39)29(40)18-30(27)44-34/h12,15,17-18,25-26,39-40H,1,7,11,13-14,16,19-20H2,2-6,8-10H3/t25?,26-,37-,38+/m0/s1 |
Clave InChI |
GNNBHBRZPVSHKB-IVQHQZAFSA-N |
SMILES isomérico |
CC(=CC[C@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
SMILES canónico |
CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-3-[(2S,5S)-2-[(R)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13436367.png)
![Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate](/img/structure/B13436372.png)

![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
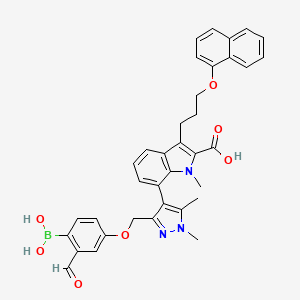
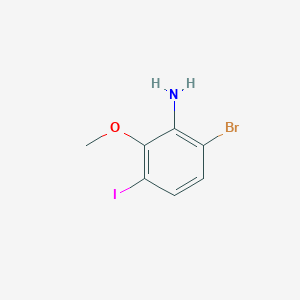
![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)

